molecular formula C20H24O4 B259573 3,7-Ditert-butylnaphthalene-1,5-dicarboxylic acid

3,7-Ditert-butylnaphthalene-1,5-dicarboxylic acid

Cat. No.: B259573
M. Wt: 328.4 g/mol
InChI Key: MEQDQUOVXTZEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Ditert-butylnaphthalene-1,5-dicarboxylic acid is an organic compound with the molecular formula C20H24O4 and a molecular weight of 328.4 g/mol This compound is a derivative of naphthalenedicarboxylic acid, featuring two tert-butyl groups at the 3 and 7 positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Ditert-butylnaphthalene-1,5-dicarboxylic acid typically involves the introduction of tert-butyl groups into the naphthalene ring followed by carboxylation. One common method involves the Friedel-Crafts alkylation of naphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting tert-butylated naphthalene is then subjected to oxidation and carboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,7-Ditert-butylnaphthalene-1,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenediols.

Scientific Research Applications

3,7-Ditert-butylnaphthalene-1,5-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is utilized in the production of advanced materials, such as polymers and sensors, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,7-Ditert-butylnaphthalene-1,5-dicarboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or activation, depending on the specific metal ion and the structure of the complex .

Comparison with Similar Compounds

Similar Compounds

    2,6-Naphthalenedicarboxylic acid: A related compound with carboxylic acid groups at the 2 and 6 positions of the naphthalene ring.

    1,4-Naphthalenedicarboxylic acid: Another derivative with carboxylic acid groups at the 1 and 4 positions.

    3,3’,5,5’-Biphenyltetracarboxylic acid: A more complex aromatic carboxylic acid with four carboxyl groups.

Uniqueness

3,7-Ditert-butylnaphthalene-1,5-dicarboxylic acid is unique due to the presence of bulky tert-butyl groups, which can influence its reactivity and the properties of its derivatives. This structural feature can enhance the compound’s stability and solubility, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

3,7-ditert-butylnaphthalene-1,5-dicarboxylic acid

InChI

InChI=1S/C20H24O4/c1-19(2,3)11-7-13-14(15(9-11)17(21)22)8-12(20(4,5)6)10-16(13)18(23)24/h7-10H,1-6H3,(H,21,22)(H,23,24)

InChI Key

MEQDQUOVXTZEBZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C(C=C2C(=C1)C(=O)O)C(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C(C=C2C(=O)O)C(C)(C)C)C(=C1)C(=O)O

Origin of Product

United States

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